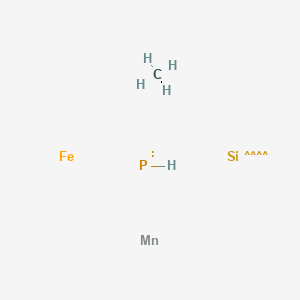
Silicomanganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese alloy, base, Mn 65-68, Fe 10-23, Si 12-21, C 0.5-3, P 0-0.2 (ASTM A483) is a specialized alloy primarily composed of manganese, iron, silicon, carbon, and phosphorus. This alloy is known for its high strength, durability, and resistance to wear and corrosion. It is widely used in various industrial applications, including the production of steel and other metal products.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of manganese alloy involves the reduction of manganese oxides using carbon or silicon in a high-temperature furnace. The reaction typically occurs at temperatures ranging from 1200°C to 1600°C. The primary reaction can be represented as follows:
MnO2+C→Mn+CO2
In industrial settings, the reduction process is carried out in electric arc furnaces or blast furnaces. The raw materials, including manganese ore, coke, and fluxes, are charged into the furnace, where they undergo smelting to produce the alloy.
Industrial Production Methods
The industrial production of manganese alloy involves several steps:
Ore Preparation: Manganese ore is crushed and screened to obtain the desired particle size.
Smelting: The prepared ore is mixed with coke and fluxes and fed into an electric arc furnace or blast furnace. The high temperature in the furnace facilitates the reduction of manganese oxides to produce the alloy.
Refining: The molten alloy is tapped from the furnace and subjected to refining processes to remove impurities and achieve the desired composition.
Casting: The refined alloy is cast into ingots or other shapes for further processing and use.
化学反応の分析
Types of Reactions
Manganese alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Manganese in the alloy can be oxidized to form manganese oxides.
Mn+O2→MnO2
-
Reduction: : Manganese oxides can be reduced back to manganese using carbon or silicon.
-
Substitution: : Manganese can substitute for other metals in various compounds, forming new alloys or compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving manganese alloy include oxygen, carbon, and silicon. The reactions typically occur at high temperatures, often exceeding 1000°C, to facilitate the reduction and oxidation processes.
Major Products Formed
The major products formed from the reactions involving manganese alloy include manganese oxides, carbon dioxide, and various manganese-containing compounds and alloys.
科学的研究の応用
Manganese alloy has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Studied for its potential role in biological systems and its effects on living organisms.
Medicine: Investigated for its potential use in medical devices and treatments.
Industry: Widely used in the production of steel, aluminum, and other metal products due to its ability to improve strength, durability, and resistance to wear and corrosion.
作用機序
The mechanism by which manganese alloy exerts its effects involves the interaction of manganese with other elements and compounds. Manganese acts as a catalyst in various chemical reactions, facilitating the formation and transformation of compounds. In biological systems, manganese is essential for the proper functioning of enzymes and other proteins, playing a crucial role in metabolic processes.
類似化合物との比較
Manganese alloy can be compared with other similar compounds, such as:
Ferromanganese: An alloy of iron and manganese, used in steel production.
Silicomanganese: An alloy of silicon, manganese, and iron, used as a deoxidizer and alloying agent in steel production.
Manganese Steel: A high-strength steel alloy containing manganese, known for its high impact resistance and durability.
Compared to these similar compounds, manganese alloy (ASTM A483) is unique due to its specific composition and properties, making it suitable for specialized industrial applications.
特性
CAS番号 |
12743-28-1 |
|---|---|
分子式 |
CH7FeMnPSi |
分子量 |
188.909 |
IUPAC名 |
iron;manganese;methane;phosphane;silicon |
InChI |
InChI=1S/CH4.Fe.Mn.H3P.Si/h1H4;;;1H3; |
InChIキー |
VIVHEMVDHMDMOC-UHFFFAOYSA-N |
SMILES |
C.[Si].P.[Mn].[Fe] |
同義語 |
Manganese alloy, base, Mn 65-68,Fe 10-23,Si 12-21,C 0.5-3,P 0-0.2 (ASTM A483) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




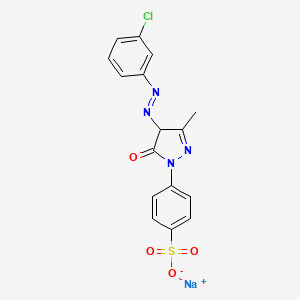
![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)
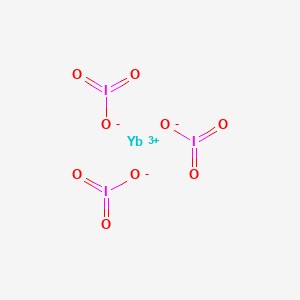
![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)


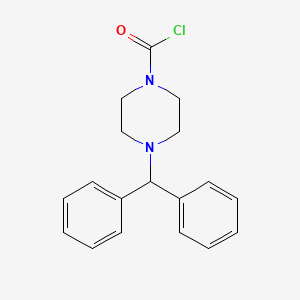
![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)
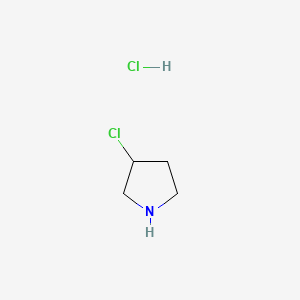
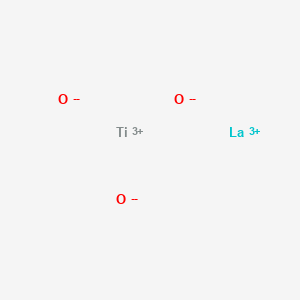
![Indeno[1,2:4,5]imidazo[1,2-a]purine-10,12-dione, 3,5,5a,10a-tetrahydro-5a,10a-dihydroxy-](/img/new.no-structure.jpg)
